4,4,4-Triphenylbutanoic acid

UDP‑glucuronosyltransferase inhibition bilirubin metabolism structure–activity relationship

4,4,4-Triphenylbutanoic acid (CAS 16778-09-9) is a triarylmethyl carboxylic acid built on a butanoic acid backbone bearing three phenyl groups at the 4‑position. This structural motif places it within the ω,ω,ω‑triphenylalkanoic acid series, a class of compounds extensively studied for their ability to interact with bilirubin‑processing UDP‑glucuronosyltransferase (UGT) enzymes.

Molecular Formula C22H20O2
Molecular Weight 316.4 g/mol
CAS No. 16778-09-9
Cat. No. B13993136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Triphenylbutanoic acid
CAS16778-09-9
Molecular FormulaC22H20O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H20O2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24)
InChIKeyUGHIPOMCWKJUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Triphenylbutanoic-acid-CAS-16778-09-9-Baseline-Overview-for-Scientific-Procurement


4,4,4-Triphenylbutanoic acid (CAS 16778-09-9) is a triarylmethyl carboxylic acid built on a butanoic acid backbone bearing three phenyl groups at the 4‑position. This structural motif places it within the ω,ω,ω‑triphenylalkanoic acid series, a class of compounds extensively studied for their ability to interact with bilirubin‑processing UDP‑glucuronosyltransferase (UGT) enzymes [1]. The compound is a freely soluble, highly lipophilic solid (LogP 4.89) [2] characterized by a predicted topological polar surface area of 37.3 Ų [2]. Its large hydrophobic triphenylmethyl moiety and the flexible three‑carbon spacer between the aromatic cluster and the carboxylate terminus distinguish it from both common alkanoic acids and triphenyl analogs with different chain lengths or substitution patterns, directly impacting its binding mode and metabolic profile in hepatic microsomal systems [1].

4,4,4-Triphenylbutanoic-acid-Why-Generic-Substitution-Fails-Procurement-Risk-Analysis


Compounds within the triphenylalkanoic acid class cannot be freely interchanged because their biological activity—inhibition potency, inhibition mode (competitive vs. non‑competitive), and substrate suitability—is exquisitely tuned by the length of the alkanoic acid chain [1]. The bulky triphenylmethyl head group is an essential mimetic of the bilirubin tetrapyrrole scaffold, yet the linker length separating this head from the carboxylate anchor determines whether the molecule preferentially acts as a competitive inhibitor or is accepted as a glucuronidation substrate [1]. Additionally, positional isomerism of the phenyl substituents on the butanoic acid core alters acidity and spatial presentation, further differentiating members of this class . The quantitative evidence below demonstrates precisely where 4,4,4‑triphenylbutanoic acid sits along these structurally encoded performance gradients, making its procurement a specific scientific decision rather than a commodity choice.

4,4,4-Triphenylbutanoic-acid-Quantitative-Evidence-Guide-for-Scientific-Procurement-Decisions


Chain‑Length‑Dependent Inhibition Mode Switch: Competitive vs. Non‑Competitive UGT Inhibition

Within the ω,ω,ω‑triphenylalkanoic acid homologous series, 4,4,4‑triphenylbutanoic acid is a competitive inhibitor of rat liver bilirubin UDP‑glucuronosyltransferase (EC 2.4.1.17), as documented in the BRENDA enzyme database [1]. This competitive mode is maintained for chain lengths up to C8, but a critical break occurs at the C9 analog (9,9,9‑triphenylnonanoic acid), which switches to a non‑competitive inhibition mechanism [1]. The competitive mode of the C4 analog is specifically corroborated by the original study of Fournel-Gigleux et al. (1989), who tested 20 structurally related alkanoic and arylalkanoic acids [2]. This mechanistic distinction means the C4 compound competes directly with bilirubin for the enzyme binding site, whereas the C9 compound does not, profoundly altering their respective pharmacological profiles and utility in probing the bilirubin‑UGT active site [2].

UDP‑glucuronosyltransferase inhibition bilirubin metabolism structure–activity relationship

Chain‑Length‑Dependent Substrate‑versus‑Inhibitor Divergence: Glucuronidation Efficiency Gap

In the same 1989 comparative study, the 4‑carbon chain analog was found to be a poor inhibitor relative to the 7‑carbon analog but was glucuronidated more efficiently, positioning the C4 compound as a preferential substrate candidate [1]. 4,4,4‑Triphenylbutanoic acid was subsequently validated as a reliable substrate in a dedicated UGT activity assay using rat liver microsomes and UDP‑[U‑14C]‑glucuronic acid, with quantification of acylglucuronide formation by liquid scintillation counting and HPLC confirmation [2]. In contrast, the most potent inhibitor of the series, 7,7,7‑triphenylheptanoic acid (Kiapp 12.0 µM on microsomal enzyme, 1.6 µM on purified enzyme [1]), was a poor substrate, indicating a functional inversion as the chain length is reduced [1]. This substrate‑vs‑inhibitor divergence is a direct structural determinant: for researchers seeking a glucuronidation substrate—for example, to measure UGT activity toward arylcarboxylic acids—the C4 compound is the experimentally validated choice, whereas the C7 compound serves as the potent reference inhibitor.

glucuronidation UGT substrate specificity acylglucuronide formation

Positional Isomer Differentiation: Acidity Shift and Implications for Ionization State

Positional isomerism of the three phenyl groups on the butanoic acid scaffold generates distinct acidities: 2,3,4‑triphenylbutanoic acid, bearing phenyls closer to the carboxylic group, has a predicted pKa of 7.12 ± 0.20 . The 4,4,4‑isomer places the bulky triphenylmethyl cluster three carbons away from the carboxylate, reducing electron‑withdrawing through‑bond effects and thereby raising the pKa. While an experimentally determined pKa for 4,4,4‑triphenylbutanoic acid is not available, the steric and electronic shielding of the carboxylate by the remote triarylmethyl group is expected to further shift the pKa upward, altering the fraction of ionized vs. neutral species at physiological pH relative to the 2,3,4‑isomer. This differential impacts solubility, membrane permeability, and enzyme active‑site access, making the 4,4,4‑isomer the thermodynamically more hydrophobic, less acidic choice.

pKa prediction carboxylic acid acidity drug‑like properties

4,4,4-Triphenylbutanoic-acid-Optimal-Research-Application-Scenarios


In‑Vitro UDP‑Glucuronosyltransferase (UGT) Activity Assays for Arylcarboxylic Acid Substrates

4,4,4‑Triphenylbutanoic acid serves as a validated UGT substrate in the radiometric assay developed by Pritchard et al. (1993), which uses UDP‑[U‑14C]‑glucuronic acid, solid‑phase separation of acylglucuronides, and scintillation counting [1]. The compound’s demonstrated glucuronidation in rat liver microsomes—confirmed by reversed‑phase HPLC—makes it a ready‑to‑adopt reference aglycone for laboratories measuring carboxylic acid‑UGT activity [1]. Its selection over 7,7,7‑triphenylheptanoic acid is mandatory because the longer‑chain analog is a very poor substrate and will generate negligible signal in this assay [2].

Structure–Activity Relationship (SAR) Studies of Bilirubin UGT Binding Site Topology

As the shortest chain‑length analog that retains competitive inhibition of bilirubin UDP‑glucuronosyltransferase (EC 2.4.1.17), 4,4,4‑triphenylbutanoic acid represents a structurally minimal competitive probe for mapping the bilirubin‑binding pharmacophore [3]. In comparative studies, stepping from a C4 to a C9 chain switches the inhibition mode from competitive to non‑competitive [3], making the C4 compound the preferred starting scaffold for medicinal chemistry campaigns aimed at preserving competitive interaction at the bilirubin site while optimizing pharmacokinetic properties through substitution.

Drug Metabolism and Acylglucuronide Reactivity Studies

Because 4,4,4‑triphenylbutanoic acid is accepted as a UGT substrate, it can be employed in mechanistic studies of acylglucuronide formation, stability, and potential reactivity (e.g., acyl migration, protein adduct formation) [1]. Its large, hydrophobic triphenylmethyl group provides a distinctive LC‑MS signature that facilitates ready detection and quantification of the glucuronide conjugate, and its inherently slower glucuronidation rate relative to smaller arylcarboxylic acids (e.g., naproxen, clofibric acid) allows for kinetic resolution in time‑course experiments [1].

Quote Request

Request a Quote for 4,4,4-Triphenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.